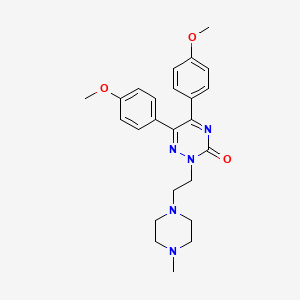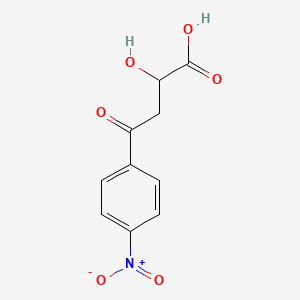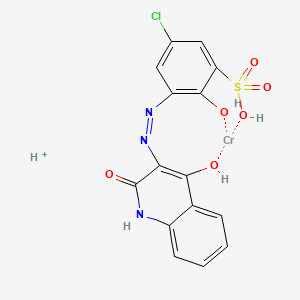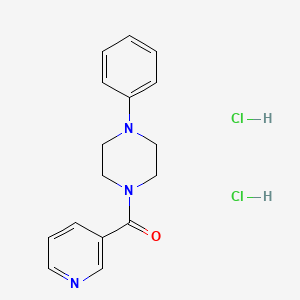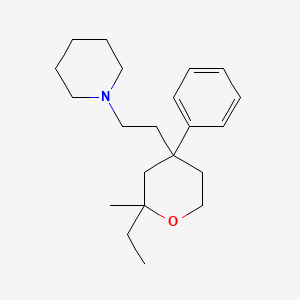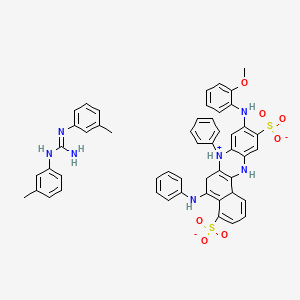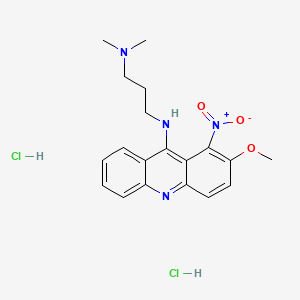
1,3-Propanediamine, N,N-dimethyl-N'-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific interactions and reactivity.
Vorbereitungsmethoden
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride involves multiple steps, typically starting with the preparation of the acridine derivative. The reaction conditions often require controlled environments to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the nitro group, potentially forming different oxidation states.
Reduction: The nitro group can be reduced to an amine, changing the compound’s properties.
Substitution: The compound can undergo substitution reactions, where different functional groups replace existing ones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride is utilized in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s interactions with biological molecules make it useful in studying cellular processes.
Industry: The compound can be used in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride exerts its effects involves its interaction with molecular targets. The nitro group and acridine moiety play crucial roles in its reactivity, allowing it to interact with various pathways and molecules within biological systems.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride stands out due to its specific structure and reactivity. Similar compounds include:
- 1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride
- 1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, monohydrochloride
These compounds share structural similarities but differ in their specific functional groups and reactivity, making each unique in its applications and interactions.
Eigenschaften
CAS-Nummer |
89974-85-6 |
|---|---|
Molekularformel |
C19H24Cl2N4O3 |
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
N-(2-methoxy-1-nitroacridin-9-yl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C19H22N4O3.2ClH/c1-22(2)12-6-11-20-18-13-7-4-5-8-14(13)21-15-9-10-16(26-3)19(17(15)18)23(24)25;;/h4-5,7-10H,6,11-12H2,1-3H3,(H,20,21);2*1H |
InChI-Schlüssel |
ZOSZKJPSAFGIIW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC(=C2[N+](=O)[O-])OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


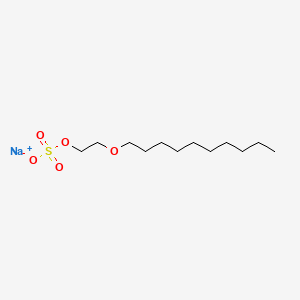
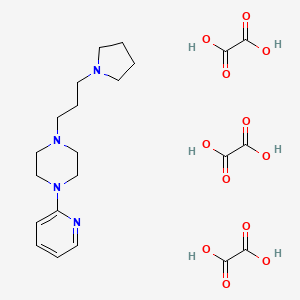
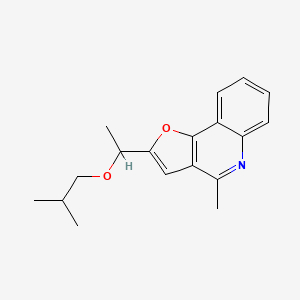
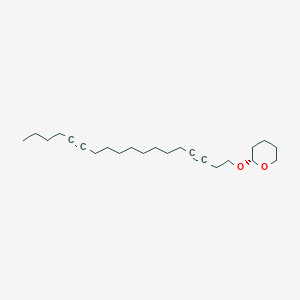
![8-(2,4-dichlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12734086.png)
